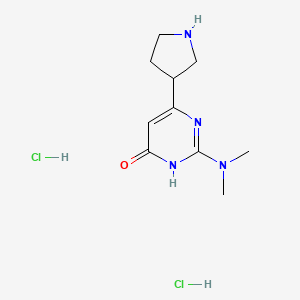

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the dimethylamino and pyrrolidinyl groups. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain optimal reaction conditions.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the hydroxyl group (position 4) and the pyrrolidine ring. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions.

Key characteristics :

-

Products : Oxidation yields derivatives with hydroxyl or carbonyl groups, depending on the oxidizing agent and reaction conditions.

-

Mechanism : The hydroxyl group’s reactivity facilitates oxidation, while the pyrrolidine ring may undergo further transformations under harsh conditions.

Reduction Reactions

Reduction typically targets the hydroxyl group or other functional groups introduced via oxidation. Sodium borohydride (NaBH₄) is commonly employed in methanol or ethanol solvents.

Key characteristics :

-

Products : Reduction leads to amine derivatives or alcohol intermediates, depending on the starting functional groups.

-

Mechanism : The reaction conditions influence the reduction pathway, with NaBH₄ favoring selective reduction of carbonyl groups over other functionalities.

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the hydroxyl group (position 4). Alkyl halides (e.g., methyl or ethyl halides) are used in the presence of a base like sodium hydroxide (NaOH) .

Key characteristics :

-

Products : Substituted pyrimidine derivatives with alkyl groups replacing the hydroxyl moiety.

-

Mechanism : The hydroxyl group acts as a leaving group, enabling substitution with alkyl nucleophiles.

Alkylation Reactions

Alkylation involves the introduction of alkyl groups to the molecule, often via electrophilic substitution. Alkyl halides are used under basic conditions (e.g., NaOH), similar to substitution reactions.

Key characteristics :

-

Products : Alkylated derivatives at position 4 or elsewhere on the pyrimidine ring.

-

Mechanism : The reactivity of the hydroxyl group and the electron-rich pyrimidine ring facilitate alkylation.

Comparative Reaction Analysis

| Reaction Type | Reagent | Conditions | Key Products/Outcomes |

|---|---|---|---|

| Oxidation | KMnO₄/H₂O₂ | Acidic/neutral | Hydroxyl/carbonyl derivatives |

| Reduction | NaBH₄ | Methanol/ethanol | Amine derivatives |

| Substitution | Alkyl halides + NaOH | Basic (e.g., NaOH) | Alkyl-substituted pyrimidines |

| Alkylation | Alkyl halides + NaOH | Basic (e.g., NaOH) | Alkylated derivatives |

Research Findings

-

Kinase Inhibition : Structural analogs of this compound (e.g., pyrrolidinyl-substituted pyrimidines) have shown inhibitory activity against plasmodial kinases like PfPK6 and PfGSK3, highlighting the role of substituents in modulating biological activity .

-

Synthesis : Large-scale production employs controlled batch reactors with automation for monitoring parameters like temperature and pH, ensuring high purity and yield.

This compound’s reactivity underscores its utility in medicinal chemistry, particularly for developing kinase inhibitors and complex organic molecules. Further research is warranted to explore its full potential in drug discovery and synthetic applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound can be characterized by its molecular formula C10H18Cl2N4 and a molecular weight of approximately 265.18 g/mol. Its structure features a pyrimidine ring substituted with dimethylamino and pyrrolidine groups, which contribute to its biological activity.

Pharmacological Applications

-

Antiviral Activity :

- Research indicates that derivatives of pyrimidine compounds can inhibit enzymes critical for viral replication. Specifically, studies have shown that similar compounds exhibit inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which is essential for viral replication . This suggests potential applications in developing antiviral therapies.

-

Antimicrobial Properties :

- Several studies have explored the antimicrobial activity of related pyrimidine derivatives. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating that 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride may also possess significant antibacterial properties .

-

Cancer Research :

- The compound's structure allows it to interact with biological targets involved in cancer progression. Some studies have suggested that pyrimidine derivatives can act as inhibitors of cancer cell proliferation by targeting specific pathways involved in cell cycle regulation . Further investigation into this area could reveal novel therapeutic strategies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antiviral Screening

A study focused on a series of pyrimidine derivatives demonstrated that compounds structurally similar to this compound exhibited significant antiviral activity against measles virus through the inhibition of DHODH. This highlights the potential for this compound in antiviral drug development .

Case Study 2: Antimicrobial Evaluation

In another investigation, a range of synthesized pyrimidine derivatives were tested for their antimicrobial properties using disc diffusion methods. The results indicated that several compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the downstream effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-one

- 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-thiol

Uniqueness

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride, also known by its CAS number 2126179-06-2, is a synthetic compound with a unique structure characterized by the presence of a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry.

Structure and Properties

The molecular formula of this compound is C10H18Cl2N4O with a molecular weight of 281.18 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. The mechanism involves modulation of signaling pathways through inhibition or activation of targets, which can lead to therapeutic effects in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. It demonstrated efficacy against common fungal strains such as Candida albicans, with MIC values suggesting moderate to good antifungal potential .

Case Studies and Research Findings

- Antiproliferative Activity : A study explored the antiproliferative effects of derivatives related to this compound on HeLa cells, revealing that modifications retained significant activity, indicating potential applications in cancer treatment .

- Pyrrolidine Derivatives : Research on related pyrrolidine derivatives highlighted their antibacterial and antifungal activities, suggesting that structural modifications in similar compounds can enhance biological efficacy .

- Comparative Studies : Comparative analysis with similar compounds revealed that the unique combination of functional groups in this compound contributes to its distinct biological profile, making it a valuable candidate for drug development targeting specific receptors involved in disease mechanisms .

Propiedades

IUPAC Name |

2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7;;/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGRYCGJEPHRLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.